molecular formula C8H17ClO2S B13571029 Octane-2-sulfonyl Chloride

Octane-2-sulfonyl Chloride

Cat. No.: B13571029
M. Wt: 212.74 g/mol
InChI Key: XXUMKDIHMSLPKL-UHFFFAOYSA-N
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Description

Octane-2-sulfonyl chloride (C₈H₁₇SO₂Cl) is an organosulfur compound characterized by a sulfonyl chloride (-SO₂Cl) functional group attached to the second carbon of an octane chain. As a sulfonyl chloride, it is highly reactive, serving as a critical reagent in organic synthesis for introducing sulfonyl groups or facilitating nucleophilic substitutions. Its applications span pharmaceuticals, agrochemicals, and polymer chemistry. The compound’s long hydrophobic alkyl chain distinguishes it from smaller sulfonyl chlorides, influencing its physical properties, solubility, and reactivity patterns.

Properties

Molecular Formula

C8H17ClO2S

Molecular Weight

212.74 g/mol

IUPAC Name

octane-2-sulfonyl chloride

InChI

InChI=1S/C8H17ClO2S/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3

InChI Key

XXUMKDIHMSLPKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Octane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidation of thiols or disulfides using reagents such as hydrogen peroxide (H₂O₂) in the presence of thionyl chloride (SOCl₂). This method is advantageous due to its high yield and mild reaction conditions . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to oxidize thiols to the corresponding sulfonyl chlorides .

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often involves continuous flow processes. These methods provide better control over reaction parameters and improve safety by minimizing the risk of thermal runaway. For example, the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination in a continuous flow reactor has been shown to be effective .

Chemical Reactions Analysis

Types of Reactions

Octane-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include ammonia (NH₃), which forms sulfonamides, and water, which hydrolyzes it to sulfonic acids . The reactions typically occur under mild conditions, making this compound a convenient reagent for various transformations.

Major Products

The major products formed from reactions with this compound include sulfonamides, sulfonic acids, and thiols .

Mechanism of Action

The mechanism of action of octane-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamides, sulfonic acids, or other derivatives depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

2.1 Structural and Molecular Differences
Compound Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length
Sulfuryl Chloride SO₂Cl₂ 134.97 None (inorganic)
Ethanesulfonyl Chloride C₂H₅SO₂Cl 144.62 2-carbon chain
Octane-2-sulfonyl Chloride C₈H₁₇SO₂Cl 224.74 8-carbon chain
  • Key Insight : The alkyl chain length directly impacts hydrophobicity and steric effects. This compound’s extended chain reduces water solubility compared to Ethanesulfonyl chloride and Sulfuryl chloride, which lack significant organic moieties .
2.2 Physical Properties
Property Sulfuryl Chloride Ethanesulfonyl Chloride This compound
Boiling Point (°C) 69 ~150 (estimated) ~250 (estimated)
Solubility Reacts violently with H₂O Soluble in organics Low H₂O solubility
Volatility High Moderate Low
  • Reactivity Notes: Sulfuryl chloride (SO₂Cl₂) is a potent chlorinating and sulfonating agent due to its high electrophilicity and low steric hindrance . this compound’s bulky alkyl chain may slow reaction kinetics in polar solvents but enhances compatibility with nonpolar substrates.
2.3 Toxicity and Hazards
Compound Acute Hazards Chronic Health Data Availability
Sulfuryl Chloride Corrosive, severe irritant Well-documented
Ethanesulfonyl Chloride Irritant; acute toxicity noted No long-term studies
This compound Likely corrosive (similar to analogs) Limited data; inferred hazards
  • Key Risks :
    • Ethanesulfonyl chloride’s lack of chronic toxicity data underscores the need for precautionary handling .
    • This compound’s lower volatility may reduce inhalation risks compared to Sulfuryl chloride but poses persistent contamination risks due to low solubility.

Biological Activity

Octane-2-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfonyl group, which significantly influences its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, highlighting research findings, potential therapeutic applications, and structural comparisons with related compounds.

This compound has the following chemical structure:

  • Molecular Formula : C₈H₁₅ClO₂S
  • Molecular Weight : 206.73 g/mol

The presence of the sulfonyl chloride group enhances its electrophilic character, making it a valuable intermediate in organic synthesis and drug development.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : Sulfonyl chlorides are known to inhibit various enzymes, potentially leading to therapeutic applications in treating diseases caused by enzyme dysregulation.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting that this compound may possess antibacterial properties.
  • Cytotoxicity : Preliminary studies indicate potential cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer properties.

1. Enzyme Inhibition Studies

A study demonstrated that sulfonamide derivatives, closely related to sulfonyl chlorides, effectively inhibited myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. The structural features of this compound may allow it to interact similarly with MPO and other enzymes .

2. Antimicrobial Activity

Research has shown that compounds with sulfonyl groups exhibit significant antimicrobial activity. For instance, derivatives similar to this compound were tested against various bacterial strains, revealing promising results in inhibiting growth and viability .

Compound NameActivity TypeTarget Organisms
This compoundAntibacterialGram-positive and Gram-negative bacteria
Related sulfonamidesAntiviralCoxsackievirus B

3. Cytotoxicity Against Cancer Cell Lines

In vitro studies have reported that certain sulfonamide compounds exhibit cytotoxic effects against glioblastoma and hepatocellular carcinoma cell lines. While specific data on this compound is limited, its structural similarity to these compounds suggests potential for similar activity .

Structural Comparisons

Comparative analysis with structurally similar compounds provides insights into the biological activity of this compound:

Compound NameStructure TypeKey FeaturesBiological Activity
Spiro[2.5]this compoundSpirocyclicUnique spiro frameworkEnzyme inhibition
6-Azaspiro[2.5]octaneAza-spirocyclicIncorporates nitrogenAnticancer properties

These comparisons highlight how variations in structure can influence biological activity, emphasizing the importance of further research into this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Octane-2-sulfonyl Chloride, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis typically involves sulfonation of octane-2-ol using chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C to prevent side reactions), stoichiometric excess of sulfonating agents, and inert atmospheres to avoid hydrolysis. Yield optimization requires monitoring reaction progress via TLC or in-situ FTIR to detect intermediate formation. Post-synthesis purification via fractional distillation or recrystallization is critical. Detailed procedural documentation, as emphasized in academic guidelines, ensures reproducibility .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming sulfonyl and alkyl group positions. Infrared (IR) spectroscopy identifies characteristic S=O (1360–1300 cm⁻¹) and S-Cl (580–520 cm⁻¹) stretches. High-performance liquid chromatography (HPLC) with UV detection quantifies purity, while mass spectrometry (MS) verifies molecular ion peaks. Cross-referencing data with literature values ensures accuracy. For novel derivatives, elemental analysis (C, H, S, Cl) provides additional validation .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer : Use enclosed systems (e.g., gloveboxes or fume hoods) to minimize inhalation and dermal exposure. Personal protective equipment (PPE), including acid-resistant gloves and goggles, is mandatory. Emergency protocols should address hydrolysis risks (e.g., rapid neutralization of spills with sodium bicarbonate). Regular air monitoring and adherence to OSHA standards (29 CFR 1910.132) for PPE selection are critical .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives?

  • Methodological Answer : Contradictions may arise from isotopic patterns (Cl isotopes in MS) or solvent interactions in NMR. Employ heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity. Use high-resolution MS (HRMS) to distinguish molecular ions from adducts. Computational tools like density functional theory (DFT) can simulate NMR shifts for comparison. Documenting solvent, temperature, and instrument calibration parameters aids troubleshooting .

Q. What experimental designs are effective for studying the hydrolytic stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies using buffer solutions (pH 2–12) and controlled temperatures (25–60°C). Monitor hydrolysis kinetics via conductivity measurements or HPLC to quantify residual substrate. Arrhenius plots extrapolate degradation rates to ambient conditions. For mechanistic insights, isotopically labeled water (H₂¹⁸O) and tandem MS can track hydrolysis pathways .

Q. How can computational chemistry complement experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations model solvent effects on sulfonation kinetics. Quantum mechanical calculations (e.g., DFT) identify transition states and intermediates in sulfonyl chloride formation. Compare computed activation energies with experimental Arrhenius parameters. Validate computational models using experimental spectroscopic data (e.g., IR frequencies) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale research applications?

  • Methodological Answer : Implement process analytical technology (PAT) tools like in-line FTIR for real-time reaction monitoring. Statistical design of experiments (DoE) identifies critical process parameters (e.g., reagent addition rate, mixing efficiency). Use quality-by-design (QbD) principles to establish a design space for robust synthesis. Document deviations systematically to refine protocols .

Notes on Data Presentation and Reproducibility

  • Contradictory Data Analysis : Always report raw data alongside processed results (e.g., baseline-corrected spectra). Use error bars and statistical tests (e.g., Student’s t-test) to highlight significant differences. For irreproducible results, re-examine reagent purity, ambient humidity, and equipment calibration .
  • Ethical Reporting : Disclose all synthetic attempts, including failed reactions, to provide a complete research narrative. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplemental data submission, ensuring raw spectra and computational files are archived .

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